ethyl 4-[2-chloro-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzoyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-chloro-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzoyl]piperazine-1-carboxylate is a piperazine-based compound featuring a benzoyl group substituted with a 2-chloro-5-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl) moiety. The thiazolidinone trioxide (1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl) group introduces sulfone functionalities, which are known to influence electronic properties and biological activity, such as enzyme inhibition or antimicrobial effects .
Properties
IUPAC Name |
ethyl 4-[2-chloro-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O6S/c1-2-27-17(24)20-8-6-19(7-9-20)16(23)13-11-12(3-4-14(13)18)21-15(22)5-10-28(21,25)26/h3-4,11H,2,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUBWARTOGGEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Analysis
The target compound is compared to structurally related piperazine derivatives (Table 1). Key differences lie in the substituents on the benzoyl group and the ester moiety.
Table 1: Structural Comparison of Piperazine Carboxylates
Physicochemical Properties
- Solubility: Sulfone groups may improve aqueous solubility relative to nonpolar substituents like chlorophenyl ().
Stability and Reactivity
Pharmacological Potential
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